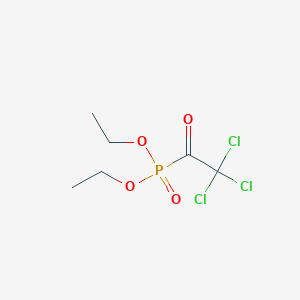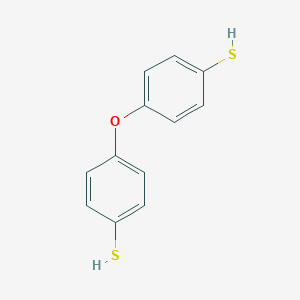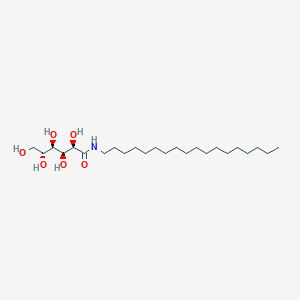
N-Octadecyl-D-gluconamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecyl-D-gluconamide, also known as OGlcND, is a synthetic molecule that has gained attention in the field of biomedical research due to its potential therapeutic properties. OGlcND is a derivative of D-glucose and has a long hydrophobic tail, which makes it an ideal candidate for drug delivery applications.
Mécanisme D'action
The mechanism of action of N-Octadecyl-D-gluconamide is not fully understood. However, it is believed that N-Octadecyl-D-gluconamide interacts with cell membranes and enhances the uptake of drugs into cells. N-Octadecyl-D-gluconamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-Octadecyl-D-gluconamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-Octadecyl-D-gluconamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-Octadecyl-D-gluconamide has been shown to inhibit the replication of viruses, such as HIV and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
N-Octadecyl-D-gluconamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily modified to suit different experimental needs. N-Octadecyl-D-gluconamide is also stable and can be stored for long periods of time. However, N-Octadecyl-D-gluconamide has some limitations. It is hydrophobic and can be difficult to dissolve in aqueous solutions. Additionally, N-Octadecyl-D-gluconamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for N-Octadecyl-D-gluconamide research. One area of interest is the development of N-Octadecyl-D-gluconamide-based drug delivery systems. N-Octadecyl-D-gluconamide has been shown to enhance the uptake of drugs into cells, which could be useful for the treatment of a variety of diseases. Another area of interest is the development of N-Octadecyl-D-gluconamide-based anti-viral therapies. N-Octadecyl-D-gluconamide has been shown to inhibit the replication of several viruses, which could be useful for the development of new anti-viral drugs. Finally, the role of N-Octadecyl-D-gluconamide in modulating the immune response needs further investigation. N-Octadecyl-D-gluconamide has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful for the treatment of inflammatory diseases.
Méthodes De Synthèse
N-Octadecyl-D-gluconamide can be synthesized by reacting D-glucose with octadecylamine in the presence of a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of N-Octadecyl-D-gluconamide. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-Octadecyl-D-gluconamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-Octadecyl-D-gluconamide has also been studied for its ability to enhance drug delivery to target cells. It has been shown to increase the bioavailability of drugs and reduce their toxicity.
Propriétés
Numéro CAS |
18375-66-1 |
|---|---|
Formule moléculaire |
C24H49NO6 |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |
Clé InChI |
NXLFPCFLIXFFRH-BXXSPATCSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Autres numéros CAS |
18375-66-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



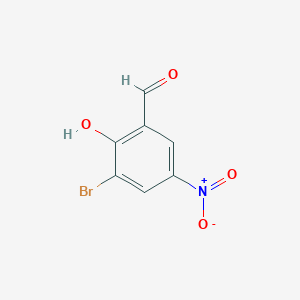
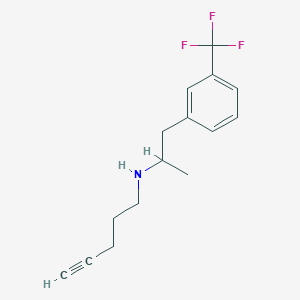


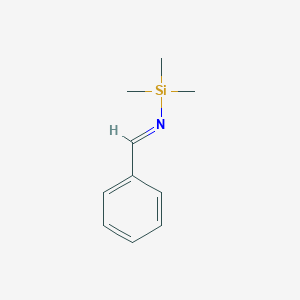

![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)


